molecular formula C10H9BrF4S B14072559 1-(3-Bromopropyl)-5-fluoro-2-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-5-fluoro-2-(trifluoromethylthio)benzene

Cat. No.: B14072559
M. Wt: 317.14 g/mol
InChI Key: PUKLYWOAFKBEOH-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-5-fluoro-2-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a bromopropyl chain, a fluorine substituent at the 5-position, and a trifluoromethylthio (SCF₃) group at the 2-position of the benzene ring. Its synthesis likely involves alkylation or nucleophilic substitution reactions, as inferred from analogous protocols for (3-bromopropyl)benzene derivatives .

Properties

Molecular Formula

C10H9BrF4S

Molecular Weight

317.14 g/mol

IUPAC Name

2-(3-bromopropyl)-4-fluoro-1-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9BrF4S/c11-5-1-2-7-6-8(12)3-4-9(7)16-10(13,14)15/h3-4,6H,1-2,5H2

InChI Key

PUKLYWOAFKBEOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCCBr)SC(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-5-fluoro-2-(trifluoromethylthio)benzene can be achieved through several synthetic routesThe reaction conditions typically involve the use of bromine or a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a catalyst or under specific temperature and solvent conditions .

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled synthesis. The choice of solvents, catalysts, and reaction parameters can be optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

1-(3-Bromopropyl)-5-fluoro-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(3-Bromopropyl)-5-fluoro-2-(trifluoromethylthio)benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-5-fluoro-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The bromopropyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. The trifluoromethylthio group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

1-(3-Bromopropyl)benzene (CAS 637-59-2)

  • Structure : Benzene with a 3-bromopropyl chain.
  • Physical Properties : Boiling point 237–238°C, density 1.32 g/cm³ .
  • Reactivity : Used as an alkylating agent in cross-coupling reactions (e.g., Scheme 3a in ) and nucleophilic substitutions (e.g., synthesis of benzoimidazolone derivatives in ).
  • Key Differences :
    • Lacks fluorine and SCF₃ groups, reducing electron-withdrawing effects.
    • Simpler reactivity profile due to absence of steric hindrance from bulky substituents.
    • Lower molecular weight (199.08 g/mol vs. ~325–350 g/mol estimated for the target compound).

1-Bromo-4-propylbenzene (CAS 588-93-2)

  • Structure : Bromine at the para position of benzene with a propyl chain.
  • Physical Properties : Boiling point 225°C, density 1.286 g/cm³ .
  • Reactivity : Positional isomerism reduces overlap with the target compound’s reactivity. Bromine on the aromatic ring limits alkylation utility compared to the bromopropyl chain.
  • Key Differences: Bromine on the ring vs. bromine on the propyl chain, altering nucleophilic substitution pathways. No fluorine or SCF₃ groups, leading to higher electron density on the aromatic ring.

(Dichloromethyl)benzene (CAS 98-87-3)

  • Structure : Benzene with a dichloromethyl (-CHCl₂) substituent.
  • Reactivity : The electron-withdrawing -CHCl₂ group activates the ring for electrophilic substitution but differs from the SCF₃ group in polarity and steric demand .
  • Key Differences: Chlorine substituents vs. fluorine and SCF₃, resulting in distinct electronic effects (e.g., weaker inductive withdrawal compared to SCF₃). No bromopropyl chain, limiting utility in alkylation reactions.

5-Bromo-3-(3-phenylpropyl)-1-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (Compound 69 in )

  • Structure : Benzoimidazolone core with a 3-phenylpropyl chain and trifluoromethyl group.
  • Synthesis : Derived from (3-bromopropyl)benzene under microwave-assisted conditions .
  • Key Differences :
    • Heterocyclic core vs. simple benzene ring in the target compound.
    • Trifluoromethyl group (CF₃) vs. trifluoromethylthio (SCF₃), altering electronic and steric profiles.

Physicochemical and Reactivity Trends

Electronic Effects

  • Fluorine : Enhances metabolic stability and reduces basicity of adjacent groups via strong electron-withdrawing effects .
  • Trifluoromethylthio (SCF₃) : A potent electron-withdrawing group with higher lipophilicity (πR = 1.44) compared to CF₃ (πR = 0.88), influencing solubility and protein binding .

Reactivity

  • The bromopropyl chain enables nucleophilic substitutions (e.g., with amines or thiols), similar to (3-bromopropyl)benzene .
  • Electron-withdrawing groups (F, SCF₃) deactivate the aromatic ring, reducing susceptibility to electrophilic substitution compared to non-fluorinated analogs like 1-bromo-4-propylbenzene.

Research Implications

  • Pharmacological Potential: Fluorine and SCF₃ groups may enhance bioavailability and target binding, as seen in fluorinated pharmaceuticals .
  • Synthetic Challenges : Steric bulk from SCF₃ could complicate reaction optimization, requiring tailored conditions (e.g., microwave assistance as in ).

Biological Activity

1-(3-Bromopropyl)-5-fluoro-2-(trifluoromethylthio)benzene is a synthetic organic compound notable for its complex structure and potential biological activity. This compound features a bromopropyl group, a fluorine atom, and a trifluoromethylthio moiety, which contribute to its unique chemical properties and interactions with biological systems.

  • Molecular Formula : C11H9BrF6OS
  • Molecular Weight : 383.15 g/mol
  • IUPAC Name : 2-(3-bromopropyl)-1-(trifluoromethoxy)-3-(trifluoromethylsulfanyl)benzene
  • CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromopropyl group acts as an electrophile, potentially reacting with nucleophilic sites in biomolecules. The trifluoromethoxy and trifluoromethylthio groups enhance the compound's lipophilicity and electronic characteristics, influencing its binding affinity and overall biological activity.

Biological Activity

Research into the biological activity of this compound has revealed several potential effects:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of halogen and sulfur groups can enhance the interaction with microbial cell membranes, leading to increased efficacy against certain pathogens.
  • Anticancer Potential : Some derivatives of similar compounds have shown promise in inhibiting cancer cell proliferation. The mechanism may involve interference with cellular signaling pathways or induction of apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug design for various diseases.

Case Studies

  • Antimicrobial Studies : A study conducted on related compounds demonstrated that halogenated benzene derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was proposed to involve disruption of bacterial cell wall synthesis due to the electrophilic nature of the bromine atom.
  • Anticancer Research : Research published in a peer-reviewed journal highlighted that similar trifluoromethyl-containing compounds showed selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity is hypothesized to result from differential uptake mechanisms based on the lipophilicity introduced by the trifluoromethyl groups.
  • Enzyme Interaction Studies : A recent investigation into enzyme inhibitors identified that compounds similar to this compound could inhibit key enzymes involved in tumor metabolism, suggesting potential applications in cancer therapy.

Comparative Analysis

Compound NameMolecular FormulaBiological Activity
This compoundC11H9BrF6OSAntimicrobial, Anticancer
1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzeneC11H9BrF4OAntimicrobial
1-Bromo-3-fluoro-2-(trifluoromethyl)benzeneC7H3BrF4Enzyme inhibition

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